molecular formula C9H13N5 B13310027 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13310027
M. Wt: 191.23 g/mol
InChI Key: RRHRDCDDOXBLGI-UHFFFAOYSA-N
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Description

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound featuring a pyrazole backbone, a heterocyclic structure known for its significant role in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively investigated for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . Some well-known drugs, such as the anti-inflammatory Celecoxib, contain a pyrazole ring, underscoring the therapeutic relevance of this chemical class . The specific structure of this compound, which incorporates multiple nitrogen atoms, suggests its potential as a key intermediate or building block in organic synthesis. It may be used to create more complex molecules for pharmacological screening or to develop novel ligands for various biological targets . Researchers value this family of compounds for its ability to interact with enzymes and receptors, making it a valuable tool for probing biochemical pathways . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-6-11-14(7-8)5-4-13-3-2-9(10)12-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12)

InChI Key

RRHRDCDDOXBLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Step 1: Synthesis of the pyrazole core via cyclocondensation as described above.
  • Step 2: Alkylation of the pyrazole nitrogen with 2-bromoethyl derivatives, often under basic conditions (e.g., potassium carbonate in dimethylformamide).
  • Step 3: Methylation at the pyrazole ring's nitrogen or carbon positions, if necessary, using methyl iodide or dimethyl sulfate.

Reaction Conditions:

  • Solvent: Dimethylformamide or acetonitrile.
  • Base: Potassium carbonate or sodium hydride.
  • Temperature: 0°C to reflux, depending on reactivity.

Example:

In a patent by WO2012049161A1, the synthesis involved reacting hydrazine derivatives with appropriate halogenated compounds to yield 1,3,4-thiadiazol-2-amine derivatives, which can be further modified to incorporate the desired pyrazole substituents.

Regioselective Synthesis via Cycloaddition and Aromatization

Alternative routes utilize cycloaddition reactions, such as 1,3-dipolar cycloadditions involving diazocarbonyl compounds, which provide access to substituted pyrazoles with high regioselectivity.

Procedure Overview:

  • Step 1: Generation of diazocarbonyl compounds (e.g., ethyl α-diazoacetate).
  • Step 2: Cycloaddition with suitable alkynes or nitriles to form pyrazoline intermediates.
  • Step 3: Oxidative aromatization of pyrazolines to yield pyrazoles.

Reaction Conditions:

Example:

He et al. reported the cycloaddition of ethyl α-diazoacetate with phenylpropargyl to produce pyrazole derivatives efficiently, which can be further functionalized to introduce methyl groups at specific positions.

In Situ Formation of Pyrazoles from Hydrazones and Carbonyl Derivatives

This strategy involves the condensation of hydrazines with aldehydes or ketones to form hydrazones, which then cyclize under acidic or basic conditions to produce pyrazoles.

Procedure Overview:

  • Step 1: Formation of hydrazones from hydrazines and aldehydes/ketones.
  • Step 2: Cyclization under acidic conditions, often with iodine or other oxidants, to form the pyrazole ring.
  • Step 3: Functionalization with methyl groups via methylation reagents.

Reaction Conditions:

  • Solvent: Ethanol, acetic acid, or dichloromethane.
  • Catalysts: Molecular iodine or oxidizing agents.
  • Temperature: Room temperature to reflux.

Example:

Harigae et al. demonstrated this method for synthesizing 3,5-disubstituted pyrazoles with high regioselectivity, suitable for introducing methyl substituents at the 4-position.

Post-Synthesis Functionalization and Side Chain Introduction

Following the formation of the pyrazole core, side chain elaboration is performed through nucleophilic substitution or cross-coupling reactions, such as Suzuki or Heck couplings, to attach the 2-(4-methyl-1H-pyrazol-1-yl)ethyl group.

Typical Reactions:

  • Nucleophilic substitution: Using halogenated intermediates with nucleophiles like methylated pyrazoles.
  • Cross-coupling: Palladium-catalyzed reactions to attach aromatic or heteroaromatic groups.

Summary of Key Data

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Cyclocondensation 1,3-dicarbonyl + hydrazine derivatives Acid catalysts DMF, DMAc Room temp to 80°C Up to 82% Regioselective, high yield
Alkylation Pyrazole core + halogenated ethyl derivatives Potassium carbonate DMF Reflux Variable Allows side chain installation
Cycloaddition Diazocarbonyl compounds + alkynes Zn or Cu triflate Toluene, DCM Ambient to reflux 89% Efficient for substituted pyrazoles
Hydrazone cyclization Hydrazines + aldehydes/ketones Iodine, oxidants Ethanol, DCM Room temp 68-99% High regioselectivity

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyrazole rings enable selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
N-OxidationH₂O₂ (30%), 60°CCorresponding N-oxide derivative72-85%Selective oxidation at pyrazole nitrogen without ring modification
Sidechain OxidationKMnO₄, acidic conditionsCarboxylic acid derivative68%Ethyl linker converted to carboxylic acid group

Mechanistic studies show radical intermediates form during H₂O₂-mediated oxidations, while permanganate reactions proceed through sequential dehydrogenation and oxygenation.

Nucleophilic Substitutions

The 3-amine group exhibits nucleophilic character in these reactions:

2.1 Alkylation

ElectrophileBaseProductApplication
Methyl iodideK₂CO₃N-Methylated derivativeEnhanced lipophilicity for CNS-targeting drugs
Propargyl bromideDBUTerminal alkyne functionalized compoundClick chemistry precursor

2.2 Acylation
Reacts with acetyl chloride in dichloromethane to form stable amide derivatives (89% yield), used to modulate pharmacokinetic properties.

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

text
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine + Propargyl bromide → Alkyne intermediate Alkyne intermediate + Benzyl azide → Triazole-linked conjugate (92% yield) [6][8]

This "click chemistry" approach enables rapid synthesis of combinatorial libraries for high-throughput screening.

Complexation with Metals

Forms coordination complexes with transition metals:

Metal SaltLigand SitesComplex StructureApplication
Cu(II)Cl₂Pyrazole N, amine NOctahedral geometryCatalytic oxidation studies
Pd(OAc)₂Dual pyrazole ringsSquare-planar complexCross-coupling catalyst

X-ray crystallography confirms bidentate binding through pyrazole nitrogen and amine group in Pd complexes .

Reductive Amination

The primary amine participates in one-pot reductive amination:

text
Ketone substrate + this compound → Imine intermediate → NaBH₃CN → Secondary amine product (78-91% yield) [5][7]

This method effectively introduces chiral centers while preserving the pyrazole framework.

Stability Under Various Conditions

Critical for pharmaceutical processing:

ConditionResultHalf-lifeDegradation Products
pH 1.2 (simulated gastric fluid)Stable>24 hrsNone detected
UV light (300-400 nm)Photodegradation3.2 hrsRing-opened byproducts
100°C dry heatDecomposition45 minPyrolytic fragments

These studies inform storage conditions and formulation strategies for drug development.

The compound's synthetic versatility stems from three reactive centers:

  • Electron-rich pyrazole rings (sites for electrophilic substitution)

  • Flexible ethyl linker (enables stereochemical modifications)

  • Primary amine group (participates in nucleophilic/coordination chemistry)

Recent advances include flow chemistry approaches achieving 94% yield in continuous amidation processes, and biocatalytic methods using transaminases for enantioselective derivatization. These developments position this compound as a privileged scaffold in medicinal chemistry and materials science.

Scientific Research Applications

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents/Linkers Synthetic Highlights Potential Applications References
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine C₁₀H₁₄N₅ Ethyl linker; 4-methylpyrazole and 3-aminopyrazole Likely via alkylation of 1H-pyrazol-3-amine with a bromoethyl intermediate Enzyme inhibition, ligand design (inferred from structural analogs)
5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine C₉H₁₃N₅ Methylene linker; 4-methylpyrazole and 3-aminopyrazole Alkylation of 1H-pyrazol-3-amine with a chloromethylpyrazole intermediate Pharmaceutical intermediates (e.g., kinase inhibitors)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S Thiophene substituent; methylene linker Condensation of 3-aminopyrazole with thiophene-containing aldehydes Antifungal/antimicrobial agents (thiophene enhances π-π interactions)
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine C₉H₁₅N₃O₂ Dioxolane substituent; methylene linker Chiral synthesis involving dioxolane-functionalized intermediates Solubility-enhanced drug candidates (dioxolane improves hydrophilicity)
1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine C₁₀H₁₇N₃O Tetrahydropyran (oxane) substituent; ethyl linker Alkylation with oxane-containing bromoethyl reagents CNS-targeted therapeutics (oxane enhances blood-brain barrier penetration)
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine C₁₀H₁₈N₄ Piperidine substituent; ethyl linker Nucleophilic substitution with piperidine-functionalized alkyl halides GPCR modulation (piperidine introduces basicity for salt formation)

Key Observations:

Linker Flexibility :

  • The ethyl linker in the target compound provides greater conformational flexibility compared to methylene-linked analogs (e.g., 5-methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine). This flexibility may enhance binding to sterically demanding biological targets .
  • Rigid linkers (e.g., dioxolane in ) reduce entropy loss upon binding but may limit adaptability.

Heterocyclic substitutions (e.g., thiophene in ) introduce sulfur atoms, altering electronic properties and enabling π-stacking interactions.

Synthetic Complexity :

  • Compounds with chiral centers (e.g., dioxolane derivatives in ) require enantioselective synthesis, increasing production costs.
  • Piperidine- and oxane-containing analogs () involve multi-step alkylation or substitution reactions, contrasting with simpler methylene-linked derivatives.

Biological Relevance :

  • The target compound’s bifunctional pyrazole scaffold is shared with kinase inhibitors (e.g., JAK/STAT inhibitors) and antimicrobial agents, suggesting broad applicability .
  • Tetrahydropyran and piperidine substituents () are common in CNS drugs due to their favorable pharmacokinetic profiles.

Research Findings and Data

Physicochemical Properties (Predicted):

Property Target Compound 5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine
Molecular Weight 218.26 g/mol 191.24 g/mol 195.26 g/mol
LogP (Octanol-Water) ~1.8 ~1.5 ~1.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 3

Biological Activity

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS No. 1342867-15-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13N5\text{C}_9\text{H}_{13}\text{N}_5

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative effects observed
Breast CancerMDA-MB-231Significant growth inhibition
Colorectal CancerHCT116Notable cytotoxicity
Prostate CancerLNCaPInduced apoptosis
Liver CancerHepG2Inhibition of cell proliferation

The compound's mechanism often involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

A study reported that certain pyrazole derivatives demonstrated selective COX-2 inhibition, leading to reduced inflammation in various models:

Compound COX Inhibition (IC50) Selectivity Index
Compound A0.01 μMHigh
Compound B5.40 μMModerate

These findings suggest that this compound could serve as a potential lead compound for developing new anti-inflammatory agents .

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cancer cell lines. Among these, this compound showed promising results in inhibiting the proliferation of MDA-MB-231 cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of various pyrazole compounds in a carrageenan-induced rat paw edema model. The results indicated that the compound exhibited a significant reduction in edema, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological analysis revealed minimal gastrointestinal toxicity, highlighting its potential as a safer alternative for treating inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or nucleophilic substitution. A patent (DE4333659A1) describes cyclocondensation using hydrazinium salts in alcoholic solvents to form pyrazole-3-amine derivatives . Alternatively, copper-catalyzed coupling (e.g., with CuBr and Cs₂CO₃ at 35°C for 48 hours) yields 17.9% after purification . Key factors:

  • Catalysts : Transition metals (Cu, Pd) improve cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (DMSO) enhance nucleophilicity.
  • Reaction Time : Prolonged durations risk side reactions (e.g., oxidation).

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Pyrazole protons appear at δ 7.5–8.5 ppm; ethyl linkers show δ 3.5–4.5 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 215 in analogs) .
  • IR : Detects NH stretches (e.g., 3298 cm⁻¹ in related compounds) .
  • X-ray Crystallography : Resolves tautomerism in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Under nitrogen at -20°C to prevent oxidation .
  • PPE : Nitrile gloves, goggles, and lab coats (per GBZ 2.1-2007 standards) .
  • Spill Management : Neutralize with 10% acetic acid.
  • Waste Disposal : Incinerate with NOx scrubbers .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis protocols?

The ICReDD initiative integrates quantum chemical calculations and machine learning to predict optimal conditions. For example:

  • DFT Simulations : Model transition states to identify steric effects from the 4-methyl group .
  • Data Mining : Analyze solvent polarity correlations in cyclization efficiency (e.g., alcohols vs. DMSO) .
  • Solvation Energy Calculations : Guide solvent selection for intermediates .
    This approach reduces trial-and-error by ≥40% in heterocyclic systems .

Q. How do substitution patterns influence reactivity and bioactivity?

  • 4-Methyl Group : Increases metabolic stability (t₁/₂ from 2.1 to 4.7 hours in microsomes) .
  • Ethyl Linker Length : Shorter chains reduce CNS penetration by 60% .
  • 3-Amino Position : Enables hydrogen bonding (ΔGbind = -9.2 kcal/mol vs. -6.4 kcal/mol for acetylated analogs) .
    Comparative studies show positional isomerism (e.g., 5-amine vs. 3-amine) abolishes antibacterial activity .

Q. What strategies resolve contradictions in biological activity data?

  • SAR Studies : Compare 4-methyl vs. phenyl analogs (3x binding affinity differences) .
  • Standardized Assays : Use O-1302 cannabinoid templates as activity benchmarks .
  • Meta-Analysis : Account for cell line variability (e.g., IC₅₀ differences in HEK293 vs. HeLa).
    Minor substituent changes (methoxy to dimethylamino) can switch activity from antibacterial to CNS modulation .

Q. How can tautomeric behavior in solution be elucidated?

  • Variable-Temperature ¹⁵N NMR : Captures slow-exchange tautomers (e.g., 3-amino vs. 5-amine forms) .
  • UV-Vis pH Titrations : Track λmax shifts (270 nm neutral → 310 nm deprotonated; pKa ~8.5) .
  • DFT Simulations : Compare calculated vs. experimental ¹H shifts (RMSD <0.1 ppm confirms dominance) .
    Crystallography shows solid-state preference for 3-amine tautomers .

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